molecular formula C17H18N4O3S B2914765 N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1001612-24-3

N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2914765
CAS No.: 1001612-24-3
M. Wt: 358.42
InChI Key: CYOVBDSFUZPIFE-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule designed for research applications. Its structure incorporates a cyclopenta[d]pyrimidinone core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The molecule is functionalized with a sulfanyl acetamide linker attached to an N-(3-acetamidophenyl) group, a structural motif that can influence the compound's physicochemical properties and binding affinity . Compounds featuring similar cyclopenta[d]pyrimidine and acetamide pharmacophores have been investigated for their inhibitory activity against protein kinases, which are critical targets in oncological and signal transduction research . The specific substitution pattern on the pyrimidine ring suggests this compound may act as a potential enzyme inhibitor, making it a candidate for use in mechanistic studies and assay development. Researchers can utilize this compound to explore its biochemical efficacy, mechanism of action, and selectivity profile in controlled laboratory settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10(22)18-11-4-2-5-12(8-11)19-15(23)9-25-16-13-6-3-7-14(13)20-17(24)21-16/h2,4-5,8H,3,6-7,9H2,1H3,(H,18,22)(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOVBDSFUZPIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Attachment of the sulfanyl group:

    Acetamidation: The final step involves the acetamidation of the phenyl ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Cyclopenta-Thienopyrimidine Derivatives

  • N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (): Shares a cyclopenta-pyrimidine core but incorporates a thieno group instead of a simple cyclopenta ring. Melting point: 197–198°C, lower than simpler pyrimidines, likely due to reduced hydrogen bonding. Molecular weight: 326.0 g/mol. Key functional groups: Acetamide (hydrogen-bond donor/accepto) and phenyloxy linker .

Thieno[3,2-d]pyrimidine Derivatives

  • 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Features a thieno-pyrimidine core with a sulfanylacetamide group and electron-withdrawing substituents (Cl, CF₃). The trifluoromethyl group enhances metabolic stability but reduces solubility. Structural similarity to the target compound lies in the sulfanyl linkage and acetamide moiety .

Dihydropyrimidine Derivatives

  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () :
    • Simpler pyrimidine ring with a thioether bridge and dichlorophenyl group.
    • Higher melting point (230°C) due to stronger intermolecular interactions from chlorine substituents.
    • Molecular weight: 344.21 g/mol, slightly higher than cyclopenta-pyrimidine analogs .

Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound 3-Acetamidophenyl, sulfanyl Not reported ~360 (estimated) High hydrogen-bonding potential
Phenyloxy 197–198 326.0 Thieno group enhances lipophilicity
2,3-Dichlorophenyl 230 344.21 Chlorine increases crystallinity
4-Chlorophenyl, CF₃ Not reported ~450 (estimated) CF₃ improves metabolic stability
  • Acetamide vs. Cyano Groups: Compounds like 13a–e () with cyano groups exhibit lower melting points (~274–288°C) compared to acetamide derivatives, likely due to reduced hydrogen-bonding capacity .
  • Chlorine Substituents : Dichloro or chlorophenyl groups () increase melting points and rigidity via halogen bonding and steric effects .

Hydrogen-Bonding and Crystallinity

  • The target compound’s 3-acetamidophenyl group enables N–H⋯O hydrogen bonding, similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (), which forms R₂²(10) dimers .
  • In contrast, thieno-pyrimidine derivatives () may exhibit weaker hydrogen bonding due to sulfur’s lower electronegativity, reducing crystallinity .

Research Findings and Implications

  • Bioactivity : Sulfanyl-pyrimidine derivatives (e.g., ) show promise as kinase inhibitors, with electron-withdrawing groups (Cl, CF₃) enhancing target affinity .
  • Solubility : The target compound’s cyclopenta ring may reduce aqueous solubility compared to dihydropyrimidines () but improve membrane permeability .
  • Stability: Sulfanyl linkages (vs. oxygen) resist hydrolysis, as seen in ’s thieno-pyrimidine derivative .

Biological Activity

N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[d]pyrimidine core , an acetanilide group , and a sulfanyl linkage . The structural complexity contributes to its unique chemical properties and potential interactions with biological targets.

Structural FeatureDescription
Cyclopenta[d]pyrimidineA fused ring system that may influence biological activity
Acetanilide GroupEnhances solubility and bioavailability
Sulfanyl LinkagePotentially increases reactivity with biological nucleophiles

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Docking simulations suggest that the compound may inhibit specific enzymes involved in disease processes. For example, it has shown potential inhibitory effects on protein kinase pathways critical for cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The sulfanyl group is thought to enhance its interaction with microbial enzymes.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. Concentration-dependent assays reveal IC50 values in the low micromolar range .

Anticancer Activity

A study conducted on various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Studies

In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibition zones. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural elements:

  • Acetamidophenyl Group : Enhances binding affinity to target proteins.
  • Cyclopenta[d]pyrimidine Core : Contributes to the stability and bioactivity of the molecule.

Comparative analysis with similar compounds reveals that modifications in these structural features can lead to variations in potency and selectivity for biological targets.

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